molecular formula C22H24N6O B2429487 N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-64-1

N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2429487
CAS No.: 955337-64-1
M. Wt: 388.475
InChI Key: ISEWXYSUPRLTKV-UHFFFAOYSA-N
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Description

N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Properties

IUPAC Name

6-N-(3-ethoxypropyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-2-29-15-9-14-23-22-26-20(25-17-10-5-3-6-11-17)19-16-24-28(21(19)27-22)18-12-7-4-8-13-18/h3-8,10-13,16H,2,9,14-15H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEWXYSUPRLTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the pyrazolo[3,4-d]pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N6-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • N~6~-(3-ethoxypropyl)-N~4~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • 6-amino-1H-pyrazolo[3,4-d]pyrimidines

Uniqueness

N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in medicinal chemistry.

Structure and Composition

  • Molecular Formula: C19_{19}H22_{22}N4_{4}
  • CAS Number: 946265-77-6
  • Molecular Weight: 318.41 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethoxypropyl group and two phenyl groups, which contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. A comparative analysis of various derivatives revealed that compounds structurally similar to this compound showed promising results in inhibiting cancer cell proliferation.

Case Study: Dihydrofolate Reductase Inhibition

A study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells, indicated that certain pyrazolo[3,4-d]pyrimidine derivatives could significantly reduce DHFR activity. This suggests that this compound may possess similar inhibitory effects.

CompoundIC50_{50} (µM)Mechanism of Action
Methotrexate5.57DHFR inhibition
Compound 7f1.83DHFR inhibition
N~6~-(3-ethoxypropyl)-N~4~,1-diphenylTBDTBD

PDE5 Inhibition

The pyrazolo[3,4-d]pyrimidine class has also been explored for its role as phosphodiesterase 5 (PDE5) inhibitors. These compounds can enhance nitric oxide signaling pathways, which are crucial for vasodilation and are implicated in erectile dysfunction treatments.

Efficacy Data

Research indicates that related compounds exhibit high selectivity and potency against PDE5:

CompoundSelectivity RatioPotency (IC50_{50})
Compound A100:110 nM
N~6~-(3-ethoxypropyl)-N~4~,1-diphenylTBDTBD

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidines have shown antimicrobial properties. The presence of the diphenyl group may enhance lipophilicity and membrane penetration, contributing to their effectiveness against various pathogens.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Pathways: Targeting enzymes like DHFR affects nucleotide synthesis.
  • Modulation of Signaling Pathways: As a PDE5 inhibitor, it enhances cGMP levels leading to vasodilation.

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